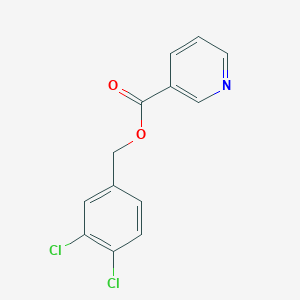![molecular formula C18H24N2O4S B2666922 N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361740-96-5](/img/structure/B2666922.png)
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MS-PPOH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific enzymes and signaling pathways in the body. As mentioned earlier, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide inhibits the activity of FAAH and CAIX, leading to increased levels of endocannabinoids and induction of apoptosis, respectively. In addition, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide inhibits the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide are diverse and depend on the specific research application. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to produce analgesic and anxiolytic effects by increasing the levels of endocannabinoids. In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide for lab experiments is its specificity for the target enzymes FAAH and CAIX. This allows researchers to study the effects of inhibiting these enzymes without affecting other physiological processes. In addition, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, one of the limitations of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is its potential toxicity at high concentrations. Studies have shown that N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide can cause liver damage and neurotoxicity in animal models at high doses. Therefore, careful dose-response studies are required to ensure the safety of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide for lab experiments.
Orientations Futures
There are several future directions for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide research. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a potential therapeutic option for various pain and anxiety disorders. Further studies are needed to determine the optimal dose and administration route for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in clinical settings.
In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown potential as a novel anticancer agent that targets CAIX. Further studies are needed to determine the efficacy and safety of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in various types of cancer.
In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a potential therapeutic option for various inflammatory disorders. Further studies are needed to determine the optimal dose and administration route for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in clinical settings.
Overall, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a versatile compound with potential therapeutic applications in various fields of research. Further studies are needed to determine its optimal use and safety in clinical settings.
Méthodes De Synthèse
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is synthesized through a multi-step process involving the reaction of piperidine with sulfonyl chloride, followed by the addition of acryloyl chloride and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain, mood, and appetite. By inhibiting FAAH, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide increases the levels of endocannabinoids, leading to analgesic and anxiolytic effects.
In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide achieves this by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells and plays a crucial role in maintaining their survival under hypoxic conditions.
In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation.
Propriétés
IUPAC Name |
N-[3-[4-(4-methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-3-17(21)19-11-8-18(22)20-12-9-16(10-13-20)25(23,24)15-6-4-14(2)5-7-15/h3-7,16H,1,8-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWYGTYPALIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2666839.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2666843.png)
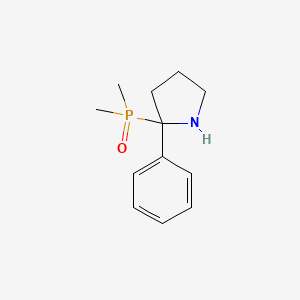
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)
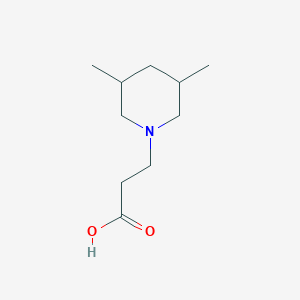
![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)
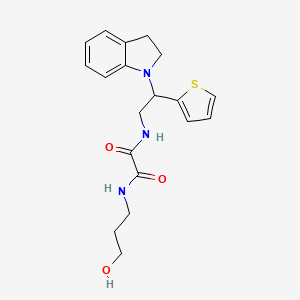
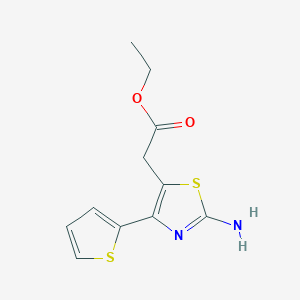
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)
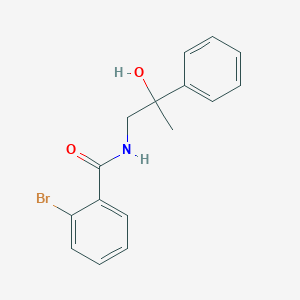
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)
